3,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Description
“3,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid” is a chemical compound with the molecular formula C9H9N3O2 . It belongs to the family of N-heterocyclic compounds .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, different N-propargylated C-3 substituted pyrazoles can be obtained . These derivatives can be reacted with different amine derivatives using Cs2CO3 in methanol to obtain different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The great synthetic versatility of this compound allows structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions involving “this compound” are diverse. For instance, it can undergo condensation with DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide .Future Directions
Pyrazolo[1,5-a]pyrimidine derivatives, including “3,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid”, have attracted significant attention in medicinal chemistry and material science due to their significant photophysical properties . Future research may focus on the design and synthesis of new derivatives, their potential applications, and their biological activities .
Properties
IUPAC Name |
3,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-4-10-12-7(9(13)14)3-6(2)11-8(5)12/h3-4H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTJJHRRGGVNMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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